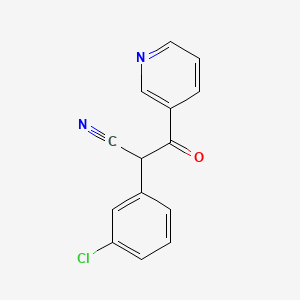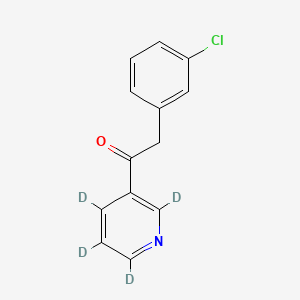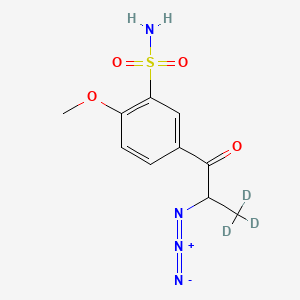
4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside is a complex carbohydrate derivative. This compound is characterized by its multiple acetyl groups and the presence of a nitrophenyl moiety. It is often used in biochemical research, particularly in studies involving glycosidase enzymes due to its structural complexity and the presence of multiple glycosidic linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the stepwise acetylation of glucose derivatives. The process begins with the protection of hydroxyl groups on the glucose molecule using acetyl groups. This is followed by the introduction of the nitrophenyl group through a glycosylation reaction. The reaction conditions often require the use of catalysts such as silver triflate or boron trifluoride etherate to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. when produced, it involves large-scale glycosylation reactions under controlled conditions to ensure high purity and yield. The process may also involve chromatographic techniques to purify the final product.
Types of Reactions:
Hydrolysis: The compound can undergo hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of acetyl groups and the glycosidic bond.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as sodium borohydride.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Sodium borohydride or other mild reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Hydrolysis: Deacetylated glucose derivatives and nitrophenol.
Reduction: 4-Aminophenyl derivatives.
Substitution: Various substituted glucose derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound is widely used in biochemical research, particularly in the study of glycosidase enzymes It serves as a substrate for these enzymes, allowing researchers to investigate enzyme kinetics and mechanisms Additionally, it is used in the synthesis of more complex carbohydrate structures for studying carbohydrate-protein interactions
Wirkmechanismus
The compound exerts its effects primarily through its interactions with glycosidase enzymes. The nitrophenyl group acts as a leaving group during enzymatic hydrolysis, allowing researchers to monitor the reaction by measuring the release of nitrophenol. The multiple acetyl groups protect the hydroxyl groups on the glucose molecule, preventing non-specific interactions and ensuring that the compound interacts specifically with the target enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other glycosylated derivatives with different protecting groups or leaving groups. For example:
4-Nitrophenyl beta-D-glucopyranoside: Lacks the acetyl groups, making it less complex but still useful for studying glycosidase activity.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl bromide: Used in glycosylation reactions but lacks the nitrophenyl group, making it less suitable for enzyme kinetics studies.
The uniqueness of 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside lies in its combination of multiple acetyl groups and the nitrophenyl moiety, which provides both protection and a measurable leaving group for enzymatic studies.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPXHRWKTGFZTP-MMXCIQNPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745396 |
Source


|
| Record name | 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69948-03-4 |
Source


|
| Record name | 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













